Piperazine 2-oxobornane-10-sulphonate

Description

Nomenclature, Structural Context, and Derivational Relationships

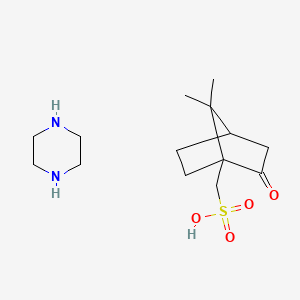

Piperazine (B1678402) 2-oxobornane-10-sulphonate is an organic salt. Its chemical structure is the result of an acid-base reaction between the organic base piperazine and 2-oxobornane-10-sulfonic acid, which is also commonly known as camphorsulfonic acid. The resulting compound consists of a piperazinium cation and a 2-oxobornane-10-sulfonate anion.

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). scbt.com In the formation of this salt, the basic nitrogen atoms of the piperazine ring accept protons from the acidic sulfonic acid group. 2-oxobornane-10-sulfonic acid is a derivative of camphor (B46023), featuring a rigid bicyclic bornane framework with a ketone group and a sulfonic acid group attached to the methyl group at the C10 position. The transfer of a proton from the sulfonic acid to the piperazine base results in an ionic bond, forming the stable salt.

The compound is identified by the Chemical Abstracts Service (CAS) number 30583-08-5. chemicalbook.com Its molecular formula is C14H26N2O4S, which corresponds to the combination of one piperazine molecule (C4H10N2) and one 2-oxobornane-10-sulfonic acid molecule (C10H16O4S).

Significance and Emerging Research Trajectories for Piperazine 2-oxobornane-10-sulphonate in Chemical Sciences

The significance of this compound in chemical sciences stems from the combined properties of its constituent ions. This compound serves as a valuable building block in the synthesis of more complex chemical entities. smolecule.com The unique structural features and reactivity of the compound make it a subject of interest for creating novel molecules.

Emerging research is focused on leveraging the specific characteristics of this salt. The piperazine component can form hydrogen bonds and electrostatic interactions, while the sulfonate group is capable of engaging in ionic interactions. smolecule.com This dual capacity suggests potential research trajectories in the field of supramolecular chemistry and crystal engineering, where the compound could be used to design and construct novel crystalline structures with specific properties.

Furthermore, it has been explored as a biochemical probe for investigating enzyme mechanisms and protein-ligand interactions. smolecule.com Future research may focus on synthesizing derivatives of this salt to fine-tune its properties for more specific biological targeting or for use as a chiral resolving agent, a common application for camphorsulfonic acid and its salts.

Overview of Piperazine and Bornane Sulfonate Scaffolds in Modern Chemical Research

Piperazine Scaffold: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and drug design. tandfonline.comnih.gov Its prevalence is due to a combination of favorable properties, including its solubility, basicity, and conformational flexibility. tandfonline.comnih.gov This scaffold is a core component in a wide range of therapeutic agents, demonstrating its versatility in interacting with various biological targets. nih.govresearchgate.net The chemical reactivity of its two nitrogen atoms allows for easy modification and the linking of different pharmacophores, making it a cornerstone for developing new therapeutic agents. tandfonline.comlew.ro Piperazine derivatives have been investigated for a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidepressant properties. nih.govresearchgate.net

Bornane Sulfonate Scaffold: The bornane sulfonate scaffold, derived from camphor, is a rigid, bicyclic structure widely used in organic synthesis. Its primary application is as a chiral resolving agent, separating racemic mixtures into their constituent enantiomers, which is a critical step in the synthesis of many pharmaceutical compounds. google.com The formation of diastereomeric salts with bornane sulfonate (specifically, camphorsulfonate) often leads to differential solubility, allowing for the separation of enantiomers by crystallization. Additionally, converting a basic drug molecule into a camphorsulfonate salt can enhance its solubility and stability, which are crucial factors in drug formulation. The rigid, well-defined structure of the bornane scaffold also makes it a useful building block in the synthesis of complex natural products and other chiral molecules.

Structure

3D Structure of Parent

Properties

CAS No. |

71750-55-5 |

|---|---|

Molecular Formula |

C14H26N2O4S |

Molecular Weight |

318.43 g/mol |

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine |

InChI |

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2 |

InChI Key |

JSAZTUYNZHDFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperazine 2 Oxobornane 10 Sulphonate

Strategies for the Chemical Synthesis of Piperazine (B1678402) 2-oxobornane-10-sulphonate.

The formation of piperazine 2-oxobornane-10-sulphonate is fundamentally an acid-base reaction between piperazine and 2-oxobornane-10-sulfonic acid. The primary strategies for its synthesis, therefore, revolve around the efficient preparation of these precursors.

Rational Design of Precursors and Reaction Pathways.

Synthesis of Piperazine:

Piperazine is a symmetrical, six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Industrial synthesis often involves the reaction of ethanolamine (B43304) with ammonia (B1221849) over a catalyst, a process that also yields other ethyleneamines as byproducts. wikipedia.org Other established industrial routes include the ammoniation of 1,2-dichloroethane. wikipedia.org

Recent advancements in synthetic organic chemistry have provided more diverse and often milder laboratory-scale methods for piperazine synthesis and the creation of its derivatives. These modern approaches offer greater control over the final structure. Some notable methods include:

From Diethanolamine (B148213): A proposed industrial pathway starts from ethylene (B1197577) oxide, which reacts with ammonia to form monoethanolamine (MEA) and subsequently diethanolamine (DEA). DEA can then be converted to aminoethylethanolamine (AEEA), which is cyclized to form piperazine. researchgate.net

C-H Functionalization: Significant progress has been made in the direct C-H functionalization of the piperazine ring, allowing for the introduction of substituents at carbon atoms, a feature less common in commercially available piperazines. mdpi.comthieme-connect.comdoaj.org These methods often employ photoredox catalysis or direct lithiation. mdpi.com

Rearrangement Reactions: Various rearrangement reactions, such as the Ugi-Smiles and Stevens rearrangements, have been utilized to construct the piperazine scaffold, offering novel entry points to complex derivatives. eurekaselect.com

Synthesis of 2-oxobornane-10-sulfonic acid (Camphorsulfonic Acid):

2-oxobornane-10-sulfonic acid, commonly known as camphorsulfonic acid (CSA), is a chiral organic acid. It is commercially available and can be prepared by the sulfonation of camphor (B46023). wikipedia.org A typical laboratory preparation involves reacting camphor with a mixture of concentrated sulfuric acid and acetic anhydride. orgsyn.org The reaction is allowed to proceed over several days, after which the crystalline product is isolated. orgsyn.org

The mechanism of this sulfonation is believed to involve a series of rearrangements, including a retro-semipinacol rearrangement, to form an alkene intermediate which then undergoes sulfonation. wikipedia.org The use of optically active natural camphor allows for the synthesis of the corresponding enantiomerically pure camphorsulfonic acid. orgsyn.org

Reaction Pathway for this compound:

The formation of the target salt is achieved by reacting piperazine with 2-oxobornane-10-sulfonic acid. This is a straightforward acid-base neutralization reaction. The sulfonic acid group of CSA protonates one or both of the basic nitrogen atoms of the piperazine ring, forming the corresponding sulfonate salt. The stoichiometry of the reactants can be controlled to produce either the mono- or di-sulfonate salt.

Optimization of Reaction Conditions and Yields.

While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, the optimization of its formation would follow the general principles of salt crystallization. Key parameters to optimize include the solvent system, temperature, stoichiometry, and cooling rate.

The choice of solvent is critical as it influences the solubility of both the reactants and the final salt product. A solvent in which the salt is sparingly soluble at a certain temperature is ideal for achieving high yields through precipitation. The temperature profile of the crystallization process, including the dissolution temperature and the final crystallization temperature, directly impacts the yield and purity of the product.

The molar ratio of piperazine to camphorsulfonic acid will determine the nature of the salt formed (mono- or di-salt). Precise control of this ratio is essential. The rate of cooling can affect the crystal size and purity of the final product, with slower cooling rates generally favoring the formation of larger, purer crystals.

Table 1: Representative Parameters for Optimization of Amine-Sulfonate Salt Formation

| Parameter | Typical Range/Conditions | Rationale |

| Solvent | Alcohols (Ethanol, Methanol), Acetonitrile, Water, or mixtures | Influences solubility of reactants and product, impacting yield and purity. |

| Temperature | 25°C to reflux for dissolution, followed by cooling | Higher temperatures increase solubility for dissolution; controlled cooling promotes crystallization. |

| Stoichiometry | 1:1 or 1:2 (Piperazine:CSA) | Determines the formation of the mono- or di-sulfonate salt. |

| Cooling Rate | Slow, controlled cooling | Promotes the growth of larger, more uniform crystals, enhancing purity. |

Stereoselective and Asymmetric Synthesis Approaches for this compound.

The stereochemistry of this compound is determined by the chirality of the 2-oxobornane-10-sulfonic acid used in its synthesis. As piperazine itself is an achiral molecule, the focus of stereoselective synthesis is on the use of enantiomerically pure camphorsulfonic acid.

Chiral Induction and Control in the Formation of the Salt.

Camphorsulfonic acid is a well-established chiral resolving agent for amines. wikipedia.org This principle can be applied to substituted chiral piperazines. If a racemic mixture of a chiral piperazine derivative is reacted with an enantiomerically pure form of camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid), a pair of diastereomeric salts will be formed. These diastereomers have different physical properties, most importantly, different solubilities. rsc.org This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution, allowing for its isolation. The more soluble diastereomer will remain in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base will liberate the enantiomerically pure amine.

Enantioselective Strategies for Incorporating Chiral Bornane Moieties.

The synthesis of enantiomerically pure this compound is inherently an enantioselective strategy when starting with an enantiopure form of camphorsulfonic acid. The chirality is pre-existing in the bornane moiety. For instance, reacting piperazine with (1S)-(+)-10-camphorsulfonic acid will yield the corresponding (1S)-(+) salt.

In the context of resolving a racemic mixture of a chiral piperazine derivative, the efficiency of the resolution (the yield and enantiomeric excess of the resolved amine) is highly dependent on the choice of solvent and the conditions of crystallization.

Table 2: Factors Influencing Diastereomeric Salt Resolution of Chiral Amines with Camphorsulfonic Acid

| Factor | Influence on Resolution | Example |

| Solvent | Affects the solubility difference between the diastereomeric salts. | In the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid, different solvents can lead to varying enantiomeric excesses. ias.ac.in |

| Temperature | Influences the solubility of the salts and the supersaturation needed for crystallization. | Cooling crystallization is a common technique where the temperature is lowered to induce precipitation of the less soluble diastereomer. rsc.org |

| Resolving Agent Stoichiometry | The molar ratio of the resolving agent to the racemic amine can impact the yield and purity of the resolved product. ulisboa.pt | Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt. |

Mechanistic Investigations of Synthetic Transformations.

The formation of this compound is the result of a proton transfer from the strong sulfonic acid to the basic nitrogen atom of piperazine. Sulfonic acids are strong acids, with pKa values significantly lower than carboxylic acids. wikipedia.org For example, the pKa of p-toluenesulfonic acid is -2.8, indicating it is a very strong acid. wikipedia.org Piperazine is a di-basic amine with two pKb values. wikipedia.org

The reaction mechanism is a straightforward acid-base neutralization:

R-SO₃H + H₂N(CH₂)₂NH₂ → R-SO₃⁻ + H₃N⁺(CH₂)₂NH₂

Where R-SO₃H represents 2-oxobornane-10-sulfonic acid. A second proton transfer can occur if excess sulfonic acid is used:

R-SO₃H + H₃N⁺(CH₂)₂NH₂ → R-SO₃⁻ + H₃N⁺(CH₂)₂N⁺H₃ + R-SO₃⁻

The resulting product is an ionic salt held together by electrostatic interactions between the sulfonate anion and the piperazinium cation(s). The formation of new particles from the reaction of sulfonic acids with amines has been studied, indicating that the initial step is the formation of stable molecular clusters. nih.govacs.org The stability and structure of the resulting crystalline salt are governed by the packing of the ions in the crystal lattice.

Development of Novel and Sustainable Synthetic Routes

The synthesis of this compound, a salt formed from the reaction of piperazine and 2-oxobornane-10-sulfonic acid (also known as camphor-10-sulfonic acid), is predicated on the efficient and sustainable production of its constituent components. Research has increasingly focused on developing advanced synthetic methodologies for these precursors that offer improved yields, milder reaction conditions, and a reduced environmental footprint compared to traditional methods.

Novel Synthetic Approaches to Piperazine

Piperazine is a crucial heterocyclic compound, and its synthesis has been the subject of extensive research to develop more sustainable and efficient routes. Traditional methods often require harsh conditions and produce significant byproducts.

One innovative and sustainable approach involves photocatalysis. A novel route has been demonstrated for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine using a semiconductor-loaded zeolite composite catalyst (e.g., 5 wt% TiO2/Hβ). rsc.org This method is notable for proceeding at room temperature, thereby avoiding the high temperatures and corrosive chemicals associated with conventional methods, and has achieved yields of up to 59.0 mol%. rsc.org

Another area of development is the use of photoredox catalysis, which offers a greener approach to chemical synthesis. mdpi.com For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines. This reaction can be catalyzed by iridium-based complexes or organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN) and can be adapted for continuous flow conditions, enhancing its sustainability. mdpi.comorganic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool for the modular synthesis of substituted piperazines. organic-chemistry.orgacs.org These methods involve the cyclization of various diamine components with a propargyl unit, offering good to excellent yields and high stereochemical control under mild conditions. acs.org Furthermore, simplified one-pot procedures for monosubstituted piperazines have been developed that avoid the use of protecting groups by utilizing a protonated piperazine species. nih.gov This approach respects the principles of green and sustainable chemistry by reducing the number of synthetic steps and the amount of chemical waste. nih.gov

Interactive Data Table: Comparison of Novel Piperazine Synthesis Methods

| Method | Catalyst | Key Features | Yield | Reference |

| Photocatalysis | 5 wt% TiO2/Hβ | Room temperature, avoids corrosive chemicals. | Up to 59.0 mol% | rsc.org |

| Photoredox Catalysis | [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN | Green approach, uses visible light, suitable for flow chemistry. | Good | mdpi.comorganic-chemistry.org |

| Palladium-Catalyzed Cyclization | Palladium complexes | Mild conditions, high stereochemical control, modular. | Good to Excellent | organic-chemistry.orgacs.org |

| One-Pot Synthesis | Metal ions on polymeric resins | No protecting groups, green and sustainable. | High | nih.gov |

Synthesis of 2-oxobornane-10-sulfonic acid

2-oxobornane-10-sulfonic acid is a well-established chiral resolving agent. The classical synthesis involves the sulfonation of camphor with sulfuric acid in the presence of acetic anhydride. orgsyn.orgwikipedia.org While this method is robust, its sustainability can be evaluated based on the source of camphor. The use of synthetic camphor makes the process independent of natural sources. orgsyn.org The reaction is typically conducted at low temperatures to control the exothermic process and prevent the formation of colored impurities. orgsyn.org

The yield of this reaction is dependent on the crystallization period, with longer periods leading to higher yields. orgsyn.org The product can be purified by recrystallization from glacial acetic acid. orgsyn.org If an optically active product is required, the corresponding optically active natural camphor can be used as the starting material. orgsyn.org Alternatively, the racemic dl-camphor-10-sulfonic acid can be resolved using a chiral base. google.com

Interactive Data Table: Synthesis of 2-oxobornane-10-sulfonic acid

| Reactants | Conditions | Yield | Purification | Reference |

| D,L-Camphor, Sulfuric Acid, Acetic Anhydride | Ice-salt bath cooling (below 20°C), followed by standing for 36 hours. | 38-42% | Wash with ether, dry in vacuum desiccator. | orgsyn.org |

| D,L-Camphor, Sulfuric Acid, Acetic Anhydride | Extended crystallization period (2 weeks). | 44-47% | Recrystallization from glacial acetic acid. | orgsyn.org |

Formation of this compound

The final step in the synthesis of this compound is a straightforward acid-base neutralization reaction. Piperazine, a di-basic amine, reacts with 2-oxobornane-10-sulfonic acid, a strong acid (pKa ≈ 1.2), to form the corresponding salt. wikipedia.org

The reaction is typically carried out by dissolving equimolar amounts of piperazine and 2-oxobornane-10-sulfonic acid in a suitable solvent, such as water or a lower alcohol. The salt then precipitates from the solution, often upon cooling, and can be isolated by filtration and dried. The stoichiometry of the reaction can be controlled to produce either the mono- or di-sulfonate salt of piperazine. Given the name "this compound," it is implied that this is a salt, though the exact molar ratio would be specified in a detailed synthetic procedure.

This final step is inherently sustainable as it is an addition reaction with high atom economy, producing the desired salt with minimal to no byproducts.

Investigations into the Biological Activity Mechanisms of Piperazine 2 Oxobornane 10 Sulphonate

In Vitro Assays for Biological Target Interactions and Mechanisms

In vitro assays are essential for characterizing the interaction of a compound with specific biological targets, such as enzymes and receptors. For Piperazine (B1678402) 2-oxobornane-10-sulphonate, such studies would be crucial in elucidating its mechanism of action at the molecular level.

Enzyme Inhibition and Activation Studies

The piperazine nucleus is a component of various known enzyme inhibitors. For instance, different derivatives of piperazine have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: Hypothetical Enzyme Inhibition Profile for Piperazine 2-oxobornane-10-sulphonate

| Enzyme Target | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data for this compound, as such data is not currently available in the public domain.

Receptor Binding and Ligand-Target Recognition Profiles

The interaction of a compound with cellular receptors is a key aspect of its pharmacological profile. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). Piperazine derivatives have been investigated as ligands for a variety of receptors, including sigma (σ) receptors, which are implicated in a range of neurological functions.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Ki (nM) | Receptor Subtype Selectivity |

|---|---|---|

| Sigma-1 (σ1) Receptor | Data not available | Data not available |

| Sigma-2 (σ2) Receptor | Data not available | Data not available |

This table is for illustrative purposes only, as specific receptor binding data for this compound is not available.

Molecular Mechanisms of Antimicrobial Activity

Piperazine and its derivatives have a long history of use as antimicrobial agents. Their mechanisms of action can vary, but often involve disruption of microbial cell membranes or interference with essential cellular processes.

Antibacterial Action against Specific Pathogens

The antibacterial activity of a compound is typically assessed by determining its minimum inhibitory concentration (MIC) against various bacterial strains. This value represents the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 3: Hypothetical Antibacterial Activity of this compound

| Bacterial Pathogen | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

This table is a hypothetical representation of potential antibacterial testing outcomes and does not reflect actual experimental results for this compound.

Antifungal Effects and Associated Cellular Processes

In addition to antibacterial properties, some piperazine derivatives exhibit antifungal activity. The mechanisms can include inhibition of fungal cell wall synthesis or disruption of the fungal cell membrane.

Table 4: Hypothetical Antifungal Activity of this compound | Fungal Pathogen | MIC (µg/mL) | |---|---|---| | Candida albicans | Data not available | | Aspergillus fumigatus | Data not available |

This table illustrates the type of data that would be generated from antifungal susceptibility testing and is not based on actual experimental findings for this compound.

Analysis of Antiviral Activity and Viral Replication Cycle Interference

The therapeutic potential of the piperazine scaffold extends to antiviral applications, where it has been identified as a crucial component in developing new antiviral agents. researchgate.net Research has demonstrated that small heterocyclic molecules like piperazine can serve as effective pharmacotherapeutic agents. nih.gov Their mechanism often involves targeting specific viral components, thereby interfering with the viral replication cycle.

One key mechanism is the binding of piperazine to the conserved hydrophobic pocket of viral capsid proteins. nih.gov This interaction has been structurally characterized, for instance, in the Aura virus, where piperazine occupies the same binding site as other dioxane-based antivirals. nih.gov This binding can induce conformational changes in the capsid protein, disrupting its function. Molecular docking studies have further supported this, showing that piperazine can bind with high affinity to the capsid protein of viruses like the Chikungunya virus (CHIKV). nih.gov By occupying this critical pocket, piperazine-based compounds can inhibit the viral lifecycle. Experimental evidence from plaque reduction and immunofluorescence assays has confirmed the antiviral activity of piperazine against CHIKV, underscoring its potential for the structure-based design of new alphaviral inhibitors. nih.gov

The versatility of the piperazine ring is evident in the range of FDA-approved antiviral drugs and compounds in clinical development that incorporate this structure. researchgate.net Modifications to the piperazine core, including the addition of various substituents, have led to derivatives with activity against a spectrum of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.net

Anthelmintic Mechanisms Mediated by the Piperazine Moiety

The piperazine moiety is well-established for its anthelmintic properties, with a mechanism centered on disrupting the neuromuscular coordination of parasitic helminths. drugbank.commsdvetmanual.com First introduced as an anthelmintic agent in 1953, piperazine's mode of action involves the paralysis of the parasites, which allows the host's body to easily expel the organism. wikipedia.orgnih.gov

The primary molecular target for piperazine in nematodes is the gamma-aminobutyric acid (GABA) receptor on the muscle membrane. drugbank.comwikipedia.orgpatsnap.com Piperazine acts as a GABA receptor agonist, meaning it binds directly and selectively to these receptors. drugbank.compatsnap.com This binding enhances the influx of chloride ions into the nerve endings, causing hyperpolarization. msdvetmanual.compatsnap.com The state of hyperpolarization effectively blocks nerve transmission at the neuromuscular junction, leading to a flaccid paralysis of the worm. drugbank.commsdvetmanual.com

Once paralyzed, the helminth is unable to maintain its position within the intestinal lumen and is dislodged. drugbank.compatsnap.com The natural peristaltic action of the host's intestine then expels the live, immobilized worm from the body. drugbank.com This mechanism is selective for helminths because vertebrates primarily use GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates. wikipedia.org

Exploration of Anticancer Potential and Related Cellular Apoptosis Pathways

The piperazine nucleus is recognized as a privileged scaffold in medicinal chemistry for the development of novel anticancer agents. tubitak.gov.trnih.gov A significant body of research has focused on piperazine derivatives, which have been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, through various cellular pathways. nih.govresearchgate.net The flexible binding features of the piperazine ring enable it to interact with a diverse range of biological targets implicated in cancer. nih.gov

One of the core mechanisms by which piperazine derivatives exert their anticancer effects is the induction of caspase-dependent apoptosis. researchgate.net For example, certain novel piperazine derivatives have been shown to effectively induce apoptosis in leukemia cells without significantly affecting normal cells. nih.gov This process often involves the intrinsic apoptosis pathway, characterized by the loss of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c. nih.gov

Furthermore, piperazine-based compounds can inhibit multiple cancer signaling pathways simultaneously. Studies have identified derivatives that act on key pathways such as PI3K/AKT, the Src family kinases, and the BCR-ABL pathway. researchgate.net Other research has demonstrated that piperine, a compound that can contain a piperazine-like structure, induces apoptosis and cell cycle arrest by generating reactive oxygen species (ROS) and modulating the PI3K/Akt and MAPK signaling pathways in colorectal cancer cells. nih.gov The antiproliferative effects of various piperazine conjugates have been observed across a wide range of human tumor cell lines, with some derivatives showing potent growth inhibition at low micromolar concentrations. mdpi.com

Table 1: Anticancer Activity of Select Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | mdpi.com |

| Vindoline-Piperazine Conjugate | HOP-92 (Lung Cancer) | GI50 | 1.35 µM | mdpi.com |

| Benzoylbenzofuran-Piperazine | A549 (Lung Cancer) | Apoptosis Induction | Significant | nih.gov |

| BIPP | U937 (Leukemia) | Apoptosis Induction | Max effect at 12.8µM | nih.gov |

Characterization of Antioxidant Activity and Free Radical Scavenging

The piperazine ring is a component found in numerous molecules exhibiting significant antioxidant and free radical scavenging properties. asianpubs.org Antioxidants play a critical role in mitigating the oxidative damage caused by free radicals, which are implicated in a variety of degenerative diseases. researchgate.netantiox.org The human body has its own antioxidant defense systems, but exogenous antioxidants from natural or synthetic sources are also important. antiox.orgtubitak.gov.tr

Research indicates that the antioxidant capacity of piperazine-containing compounds can be enhanced by coupling the piperazine ring to other heterocyclic structures or natural compounds known for their antioxidant effects. asianpubs.orgresearchgate.net The mechanism of action involves the scavenging of free radicals, which can be measured using various in vitro assays such as the 2,2'-Diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS), and ferric reducing/antioxidant power (FRAP) methods. nih.gov

Studies on specific 1-aryl/aralkyl piperazine derivatives have quantified their scavenging activity. For instance, in one study, a piperazine derivative (compound 3c) showed potent ABTS radical scavenging activity with an IC50 value of 3.45 µmol/L, which was significantly more potent than the standard antioxidant BHT (IC50 26.29 µmol/L). nih.gov The presence of certain functional groups, such as a hydroxyl group, on the piperazine derivative structure is often considered essential for potent antioxidant properties. nih.gov

Table 2: Antioxidant Activity of 1-Aryl/Aralkyl Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | DPPH Scavenging IC50 (µmol/L) | ABTS Scavenging IC50 (µmol/L) | Reference |

|---|---|---|---|

| 3a | 371.97 | 55.87 | nih.gov |

| 3c | 189.42 | 3.45 | nih.gov |

| 3f | 420.57 | 41.04 | nih.gov |

Structure-Activity Relationship (SAR) Derivation for Observed Biological Effects

The piperazine ring is a versatile scaffold whose basic structure allows for extensive modification to develop new bioactive molecules. nih.gov The structure-activity relationship (SAR) for piperazine derivatives is a key area of research, aiming to understand how chemical modifications influence pharmacological activity. nih.govnih.gov The six-membered ring containing two opposing nitrogen atoms provides structural rigidity and opportunities for hydrogen bonding, which can improve properties like water solubility, oral bioavailability, target affinity, and specificity. nih.gov

SAR studies have shown that the biological activity of piperazine derivatives can be finely tuned. For anticancer agents, for example, the addition of electron-donating substituents on a phenyl ring attached to the piperazine core can contribute to more potent activity. nih.gov In the context of opiate activity, the specific configuration (chirality) of amino acids linked to a piperazin-2-one ring and the replacement of that ring with a piperazine ring were found to be critical for enhancing or reducing activity. nih.gov

For antimycobacterial agents, SAR analyses, sometimes employing statistical methods like principal component analysis, have been used to explore the relationships between physicochemical properties (like lipophilicity) and the minimum inhibitory concentration (MIC). mdpi.com These studies help medicinal chemists design molecules with improved efficacy and selectivity for their intended biological targets, whether they are viral proteins, parasite receptors, or cancer cell signaling molecules. nih.govnih.gov

Computational and Theoretical Studies on Piperazine 2 Oxobornane 10 Sulphonate

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules over time, providing a detailed view of conformational changes and stability.

For Piperazine (B1678402) 2-oxobornane-10-sulphonate, MD simulations would be crucial for understanding the dynamic interactions between the piperazinium cation and the 2-oxobornane-10-sulphonate anion. The simulations, often performed in a solvent box (e.g., water) to mimic physiological conditions, would reveal the stability of the salt bridge and the conformational flexibility of each ion. research-nexus.net The piperazine ring typically exists in a chair conformation, and MD simulations could track the timescale and energy barriers of ring-flipping. Similarly, the bulky camphor-derived sulfonate would exhibit its own characteristic motions.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable three-dimensional arrangements of the ionic pair in solution.

Solvation Effects: Analyzing how water molecules arrange around the ions and mediate their interaction.

Stability of the Ionic Bond: Assessing the persistence of the ionic interaction between the protonated piperazine and the sulfonate group over the simulation time.

Hydrogen Bonding Dynamics: Studies on related systems, such as camphorsulfonic acid doped polyaniline, have shown the importance of intermolecular hydrogen bonds, which MD can dynamically track. rsc.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. research-nexus.netjksus.org These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity. For Piperazine 2-oxobornane-10-sulphonate, DFT calculations would be performed on the optimized geometry of the ionic pair.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO would likely be localized on the sulfonate anion, which is rich in electrons, while the LUMO might be distributed across the piperazinium cation. A smaller HOMO-LUMO gap would suggest higher reactivity. QSAR studies on other piperazine derivatives have shown that the LUMO energy can be a significant descriptor correlated with biological activity. mdpi.com

Illustrative FMO Data for this compound This table presents hypothetical values based on typical findings for similar organic salts.

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.8 eV | Indicates electron-donating capability. |

| E_LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP would clearly show a high negative potential around the oxygen atoms of the sulfonate group, confirming their role as hydrogen bond acceptors. Conversely, the protons on the piperazinium nitrogens would be regions of high positive potential, highlighting their role as hydrogen bond donors. This analysis helps in understanding how the molecule will interact with itself and with biological receptors. research-nexus.netjksus.org

Molecular Docking and Binding Affinity Predictions with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjb.ro This method is central to drug discovery for predicting the binding mode and affinity of a compound with a biological target.

Given the structural motifs of this compound, several biological targets could be considered. The piperazine moiety is present in many neurologically active drugs, while the sulfonamide group (related to the sulfonate) is a well-known pharmacophore in various inhibitors. nih.govnih.gov For instance, docking studies could explore its interaction with enzymes like carbonic anhydrase or various G-protein coupled receptors. The docking process would involve placing the compound into the active site of the receptor and scoring the different poses based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Illustrative Molecular Docking Results for this compound This table presents hypothetical binding affinities to a plausible biological target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |

| 5-HT1A Receptor | -8.2 | Asp116, Tyr390, Ser199 |

| Dihydropteroate Synthase | -6.9 | Arg254, Lys221 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the key molecular properties (descriptors) that influence their activity. These descriptors can be electronic (like HOMO/LUMO energies), steric, or hydrophobic. mdpi.comnih.gov

To develop a QSAR model for compounds related to this compound, a library of similar piperazine-sulfonate derivatives would need to be synthesized and tested for a specific biological activity. Computational methods would then be used to calculate various molecular descriptors for each compound. Statistical methods, such as multiple linear regression, would then be employed to build a model. For piperazine derivatives, QSAR studies have successfully correlated descriptors like the lowest unoccupied molecular orbital energy (E_LUMO) and topological polar surface area (PSA) with inhibitory activity. mdpi.comnih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

In Silico Prediction of Spectroscopic Signatures and Vibrational Modes

Computational chemistry can predict spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. DFT calculations are commonly used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. tandfonline.com By comparing the predicted spectrum with an experimental one, it is possible to confirm the molecular structure and assign specific vibrational modes to different functional groups.

For this compound, a theoretical vibrational analysis would predict the characteristic stretching frequencies for the S=O and S-O bonds of the sulfonate group, the C=O stretch of the camphor (B46023) ketone, and the N-H and C-H vibrations of the piperazinium cation. The absence of imaginary frequencies in the calculation would also confirm that the optimized geometry corresponds to a true energy minimum. tandfonline.com

Advanced Applications and Research Paradigms for Piperazine 2 Oxobornane 10 Sulphonate

Utilization in Asymmetric Catalysis as a Chiral Auxiliary, Catalyst Component, or Counterion

Piperazine (B1678402) 2-oxobornane-10-sulphonate integrates two stereochemically rich moieties: the piperazine ring and the camphor (B46023) backbone. This unique combination presents significant potential in asymmetric catalysis, where the precise control of stereochemistry is paramount. While direct catalytic applications of the entire compound are not extensively documented, the individual components—piperazine derivatives and camphorsulfonic acid—have well-established roles, suggesting a synergistic potential for Piperazine 2-oxobornane-10-sulphonate.

Chiral piperazines are recognized for their efficacy as organocatalysts and as ligands in metal-catalyzed reactions. unl.pt The rigid structure of the piperazine ring, coupled with the presence of two nitrogen atoms, allows for the creation of a well-defined chiral environment around a catalytic center. unl.pt These characteristics are crucial for inducing enantioselectivity in a variety of chemical transformations. For instance, chiral 2,5-disubstituted piperazines have demonstrated high efficiency in catalyzing the asymmetric Michael addition of aldehydes to nitroalkenes, yielding products with good diastereoselectivities and enantioselectivities. unl.pt The catalytic activity is influenced by factors such as the nature of the solvent, temperature, and catalyst loading. unl.pt Furthermore, the synthesis of chiral piperazines has been advanced through methods like iridium-catalyzed hydrogenation of pyrazines, offering access to a diverse range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with high enantiomeric excess. nih.govacs.org

The 2-oxobornane-10-sulphonate component, derived from camphorsulfonic acid, is a widely utilized chiral resolving agent and has found application as a chiral Brønsted acid catalyst. nbinno.comnih.gov Its strong acidity and inherent chirality make it a valuable tool in promoting stereoselective reactions. nbinno.com Camphorsulfonic acid has been successfully employed in the synthesis of pseudoglycosides, where it catalyzes the conversion of 2,4,6-tri-O-acetyl-D-glucal to 2,3-unsaturated O-glycosides with excellent α-stereoselectivity. nih.gov

The combination of these two functionalities in this compound offers several possibilities in asymmetric catalysis:

Chiral Auxiliary: The camphorsulfonate moiety can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction, after which it can be cleaved from the molecule.

Catalyst Component: The piperazine unit can be incorporated into more complex ligand structures for metal-based catalysts, with the camphorsulfonate providing a chiral environment or enhancing catalyst stability and solubility.

Chiral Counterion: The camphorsulfonate anion can be used as a chiral counterion to induce asymmetry in reactions involving cationic metal catalysts or organocatalysts.

The synergy between the piperazine and camphorsulfonate moieties could lead to the development of novel, bifunctional catalysts with unique reactivity and selectivity profiles.

Application in Pharmaceutical Lead Optimization and Drug Design Principles

The structural features of this compound make it an intriguing scaffold for pharmaceutical lead optimization and drug design. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to improve the physicochemical properties of drug candidates. mdpi.com The camphorsulfonate moiety, while less common as a primary pharmacophore, can significantly influence a compound's solubility, crystallinity, and pharmacokinetic profile when used as a counterion.

Design Principles for Enhanced Biological Activity and Selectivity

The design of new drug candidates based on the this compound scaffold would likely focus on leveraging the established roles of its constituent parts.

Piperazine Moiety: The piperazine ring is often incorporated into drug molecules to introduce basic nitrogen atoms, which can be protonated at physiological pH. This can enhance interactions with biological targets, such as G-protein coupled receptors (GPCRs) and ion channels, through ionic bonding or hydrogen bonding. The substitution pattern on the piperazine nitrogens is a key determinant of biological activity and selectivity. By modifying these substituents, medicinal chemists can fine-tune the compound's affinity for its target and reduce off-target effects. For example, in a series of piperazine-containing compounds, the nature of the substituent on one nitrogen can dramatically alter its selectivity for different receptor subtypes.

Camphorsulfonate Moiety: The rigid, chiral camphor backbone of the 2-oxobornane-10-sulphonate can be exploited to introduce stereochemical control in ligand-receptor interactions. The chirality of this group can lead to enantioselective binding to a biological target, where one enantiomer exhibits significantly higher potency than the other. The sulfonate group can also participate in hydrogen bonding or ionic interactions with the target protein.

The combination of the piperazine and camphorsulfonate moieties could lead to compounds with dual-binding modes or improved target engagement. The inherent rigidity of the camphorsulfonate could also be used to constrain the conformation of the piperazine ring, leading to a more pre-organized structure for binding and thus higher affinity.

Modulation of Physicochemical Parameters for Improved Pharmacological Profiles

A critical aspect of drug design is the optimization of a compound's physicochemical properties to ensure it has a suitable pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME).

Salt Formation and Crystal Engineering: this compound is a salt, and the properties of this salt form, such as its dissolution rate and stability, can be critical for drug delivery. The camphorsulfonate anion is known to form stable, crystalline salts with a wide range of basic drugs. By carefully selecting the counterion, it is possible to optimize the solid-state properties of a drug candidate, which can have a profound impact on its bioavailability and shelf-life.

The table below summarizes the potential contributions of each moiety to the pharmacological profile of drug candidates derived from this compound.

| Moiety | Potential Contribution to Pharmacological Profile |

| Piperazine | - Improved aqueous solubility- Introduction of a basic center for target interaction- Site for substituent modification to tune lipophilicity and selectivity |

| 2-oxobornane-10-sulphonate | - Enhanced aqueous solubility- Formation of stable, crystalline salts- Introduction of chirality for stereoselective target binding- Rigid scaffold to constrain molecular conformation |

Role in Materials Science for Supramolecular Assembly and Advanced Solids

The molecular structure of this compound, featuring both hydrogen bond donors (the protonated piperazine) and acceptors (the sulfonate group), as well as a bulky, chiral organic cation, makes it a promising building block for the construction of novel supramolecular assemblies and advanced solid materials.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.govresearchgate.net The directional and specific nature of hydrogen bonds allows for the rational design of HOFs with tailored pore sizes and functionalities. The components of this compound are well-suited for the formation of HOFs:

Piperazinium Cation: The protonated piperazine ring possesses multiple N-H groups that can act as hydrogen bond donors.

Sulfonate Anion: The sulfonate group has three oxygen atoms that can serve as hydrogen bond acceptors.

Development of Crystalline Solids with Tunable Properties

The ionic nature of this compound, combined with its potential for extensive hydrogen bonding, opens up possibilities for the development of crystalline solids with tunable properties. By systematically modifying the components of the salt, it may be possible to control properties such as:

Porosity: The size and shape of the pores within a HOF can be tuned by changing the size and shape of the organic building blocks. In this case, modifying the substituents on the piperazine ring or using different chiral camphor derivatives could alter the framework's porosity.

Chirality: The inherent chirality of the 2-oxobornane-10-sulphonate moiety can be transferred to the bulk material, leading to the formation of chiral HOFs. Such materials could have applications in enantioselective separations or asymmetric catalysis.

Guest-Responsive Behavior: The non-covalent nature of the interactions in HOFs can allow for dynamic behavior, such as "breathing" effects, where the framework expands or contracts in response to the inclusion of guest molecules. This could be exploited for applications in sensing or controlled release.

The table below outlines the key structural features of this compound and their potential roles in the formation of advanced solid materials.

| Structural Feature | Potential Role in Materials Science |

| Piperazinium Cation | Hydrogen bond donor, cationic node in the framework |

| Sulfonate Anion | Hydrogen bond acceptor, anionic linker |

| Chiral Camphor Backbone | Induces chirality in the bulk material, acts as a bulky spacer to promote porosity |

| Ionic Nature | Drives self-assembly, contributes to the stability of the framework |

The self-assembly of this compound and its derivatives represents a promising avenue for the bottom-up construction of functional materials with potential applications in gas storage, separation, catalysis, and sensing.

Lack of Specific Research Data on this compound as a Chemical Probe

Despite a comprehensive search of available scientific literature, there is a notable absence of detailed research findings and specific data tables concerning the development and application of this compound as a chemical probe for investigating biological systems. While the unique structural combination of a piperazine ring and a sulphonate group attached to a 2-oxobornane framework suggests potential for such applications, concrete studies detailing its use in this capacity are not presently available in the public domain.

Chemical probes are powerful tools in chemical biology, designed to selectively interact with specific biological targets, such as enzymes or receptors, to elucidate their function. The development of such probes involves extensive research to characterize their binding affinity, selectivity, and mechanism of action. This process typically generates a significant body of data, including kinetic assays, binding studies, and structural analyses, which are then published in peer-reviewed journals.

While one source indicates that this compound has been the subject of study as a biochemical probe for understanding enzyme mechanisms and protein-ligand interactions, the specific details of these investigations, including the biological systems targeted, the research methodologies employed, and the resulting data, are not provided. Without access to these foundational research findings, a thorough and scientifically accurate discussion of its advanced applications as a chemical probe cannot be constructed.

Further research and publication of studies specifically focused on the synthesis of analog libraries, target identification, and in-vitro/in-vivo characterization of this compound are necessary to establish its role and utility as a chemical probe in the investigation of biological systems. At present, the scientific community awaits such dedicated research to unlock the potential of this compound in advancing our understanding of complex biological processes.

Future Research Directions and Unexplored Avenues for Piperazine 2 Oxobornane 10 Sulphonate

Targeted Synthesis of Novel Analogues and Derivatives with Designed Properties

Future synthetic endeavors should focus on the rational design and synthesis of novel analogues of Piperazine (B1678402) 2-oxobornane-10-sulphonate to establish a clear structure-activity relationship (SAR). The modular nature of the parent molecule, consisting of the piperazine, bornane, and sulfonate moieties, allows for systematic modifications to fine-tune its physicochemical and biological properties.

Key synthetic strategies could involve:

Modification of the Piperazine Ring: N-alkylation, N-arylation, or acylation of the free secondary amine on the piperazine ring can introduce a variety of functional groups. nih.gov This can influence the compound's polarity, basicity, and ability to interact with biological targets. For instance, introducing aromatic or heteroaromatic rings could enhance π-π stacking interactions with protein residues.

Functionalization of the Bornane Scaffold: The rigid bornane backbone can be further functionalized to alter steric hindrance and lipophilicity. Introducing substituents at various positions on the camphor-derived skeleton could modulate the compound's interaction with specific binding pockets.

Variation of the Sulfonate Group: While the sulfonate group imparts water solubility, its replacement with other acidic moieties like carboxylates or phosphonates could alter the compound's pKa and metal-chelating properties.

These synthetic efforts would generate a library of derivatives, which can then be screened for enhanced biological activity, improved pharmacokinetic profiles, or novel material properties. A practical approach to synthesizing a diverse range of piperazine derivatives involves methodologies that are efficient and allow for the introduction of various substituents under mild conditions. organic-chemistry.org

Table 1: Proposed Analogues of Piperazine 2-oxobornane-10-sulphonate and their Designed Properties (This table is illustrative and presents hypothetical data for proposed future research)

| Analogue | Modification | Designed Property | Potential Application |

| 1-(4-Fluorobenzyl)this compound | N-alkylation with a fluorobenzyl group | Enhanced binding affinity to specific enzymes | Anticancer, Antiviral |

| Piperazine-N-acetic acid 2-oxobornane-10-sulphonate | N-carboxymethylation | Increased water solubility and metal chelation | Bioimaging, Drug delivery |

| 2-Hydroxy-piperazine 2-oxobornane-10-sulphonate | Hydroxylation of the bornane scaffold | Altered metabolic stability | Improved pharmacokinetics |

| Piperazine 2-oxobornane-10-phosphonate | Replacement of sulfonate with phosphonate | Modified acidity and interaction with phosphate-binding proteins | Enzyme inhibition |

Integration with High-Throughput Screening and Advanced Analytical Techniques for Mechanistic Elucidation

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies should be employed. nih.gov HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, significantly reducing the time and cost of initial drug discovery phases. mdpi.com

Future HTS campaigns could explore:

Enzyme Inhibition Assays: Screening against panels of kinases, proteases, and other enzymes implicated in various diseases.

Receptor Binding Assays: Investigating the affinity of the compounds for different G-protein coupled receptors (GPCRs) or ion channels.

Cell-based Assays: Assessing the cytotoxic, anti-proliferative, or anti-inflammatory effects on various cancer cell lines or primary cells.

Once hits are identified from HTS, advanced analytical techniques will be crucial for elucidating their mechanism of action. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on how these compounds interact with their biological targets at an atomic level. Mass spectrometry-based techniques can be used to identify metabolites and understand the compound's metabolic fate.

Exploration of Multi-component Systems and Synergistic Effects in Chemical and Biological Contexts

The potential of this compound in multi-component systems is a promising yet unexplored area. Multi-component reactions (MCRs) offer an efficient way to generate chemical complexity from simple starting materials in a single step. nih.govnih.gov Investigating the participation of this compound in MCRs could lead to the discovery of novel molecular scaffolds with unique biological activities.

Furthermore, exploring the synergistic effects of this compound with other known drugs or bioactive molecules is a critical future direction. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. It is plausible that this compound could enhance the efficacy of existing drugs or help overcome drug resistance mechanisms. Future studies should investigate its potential to act as a chemosensitizer or to have synergistic effects when combined with other therapeutic agents.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) can significantly accelerate the design and optimization of novel this compound derivatives. nih.govanalyticssteps.com By analyzing the data from HTS and SAR studies, ML models can be trained to predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical spaces. researchgate.netsciencedaily.com

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of the derivatives with their biological activities.

De Novo Drug Design: Utilizing generative AI models to design novel molecules with desired properties from scratch.

Toxicity Prediction: Employing AI algorithms to predict the potential toxicity and adverse effects of new analogues early in the drug discovery process, reducing the likelihood of late-stage failures.

Table 2: Illustrative Application of AI in Predicting Bioactivity of Hypothetical Derivatives (This table is illustrative and presents hypothetical data for proposed future research)

| Hypothetical Derivative | Predicted Activity (AI Model) | Predicted Target | Confidence Score |

| Derivative A | High | Kinase X | 0.92 |

| Derivative B | Moderate | GPCR Y | 0.78 |

| Derivative C | Low | Protease Z | 0.65 |

| Derivative D | High | Ion Channel A | 0.89 |

Investigation of Host-Guest Chemistry and Encapsulation Properties

The piperazine moiety is a common component in the structure of macrocyclic hosts designed for molecular recognition and encapsulation. nih.govnih.gov The unique three-dimensional structure of this compound suggests its potential use as a building block for constructing larger supramolecular architectures with host-guest capabilities. frontiersin.orgfrontiersin.org

Future research in this area could explore:

Synthesis of Macrocycles: Designing and synthesizing macrocycles incorporating the this compound unit.

Binding Studies: Investigating the ability of these macrocycles to encapsulate small molecule guests, ions, or drug molecules. This could be studied using techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy.

Applications in Drug Delivery: Exploring the potential of these host-guest systems for the controlled release and targeted delivery of therapeutic agents.

Environmental and Green Chemistry Considerations in its Synthesis and Potential Applications

As with any chemical compound, it is imperative to consider the environmental impact and apply the principles of green chemistry in the synthesis and application of this compound and its derivatives. researchgate.net Future research should focus on developing more sustainable synthetic routes. mdpi.com

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Biodegradability: Investigating the biodegradability of the compound and its derivatives to assess their environmental persistence.

By proactively addressing these environmental concerns, the development of this compound can proceed in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Piperazine 2-oxobornane-10-sulphonate, and how can reaction parameters be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction between piperazine and 2-oxobornane-10-sulfonyl chloride. Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and molar ratios (1:1 to 1:1.2) to maximize yield. Monitor reaction progress via TLC or HPLC. Purify using recrystallization or column chromatography, and confirm structure via IR (sulfonate S=O stretch at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (piperazine protons at δ 2.5–3.5 ppm) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- X-ray diffraction for crystal structure determination.

- Elemental analysis (C, H, N, S) to verify stoichiometry.

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >250°C) .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

- Methodological Answer : Synthesize analogs with modifications to the piperazine ring (e.g., N-alkylation) or sulfonate group (e.g., fluorination). Test biological activity (e.g., antimicrobial, antiplatelet) using in vitro assays (MIC, IC₅₀). Compare results to computational predictions (e.g., molecular docking for binding affinity) .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity vs. activity data for modified this compound derivatives?

- Methodological Answer : Investigate substituent effects using SAR:

- Low toxicity/high activity : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility and reduce off-target interactions.

- High toxicity/low activity : Analyze metabolic pathways via LC-MS to identify toxic metabolites. Validate using in vivo models (e.g., zebrafish embryos) .

Q. What computational strategies predict the protonation state and solubility of this compound in physiological environments?

- Methodological Answer :

- pKa prediction : Use software like MoKa or ADMET Predictor™ to model ionization states at physiological pH (7.4). Validate experimentally via potentiometric titration (Sirius T3 platform) .

- Solubility : Apply Hansen solubility parameters (HSPs) to identify compatible solvents. Cross-check with shake-flask method and HPLC quantification .

Q. How can molecular dynamics (MD) simulations improve the design of this compound-based PROTACs?

- Methodological Answer :

- Simulate linker flexibility using AMBER or GROMACS to optimize binding to E3 ligases and target proteins.

- Validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) .

Q. What experimental protocols mitigate volatility issues during reactive extrusion of this compound-polymer composites?

- Methodological Answer :

- Pre-dry piperazine derivatives at 80°C for 24 hours to remove moisture.

- Use twin-screw extruders with sealed vents and high pressure (>10 bar) to suppress sublimation. Monitor stability via TGA-DSC (mass loss <1% at processing temperatures) .

Q. How do supramolecular interactions influence the crystallinity of this compound inclusion complexes?

- Methodological Answer :

- Co-crystallize with β-cyclodextrin or cucurbituril hosts. Analyze crystal packing via X-ray diffraction.

- Quantify host-guest binding constants using isothermal titration calorimetry (ITC) .

Q. What in vitro and in silico approaches validate the antiviral potential of this compound against alphaviruses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.